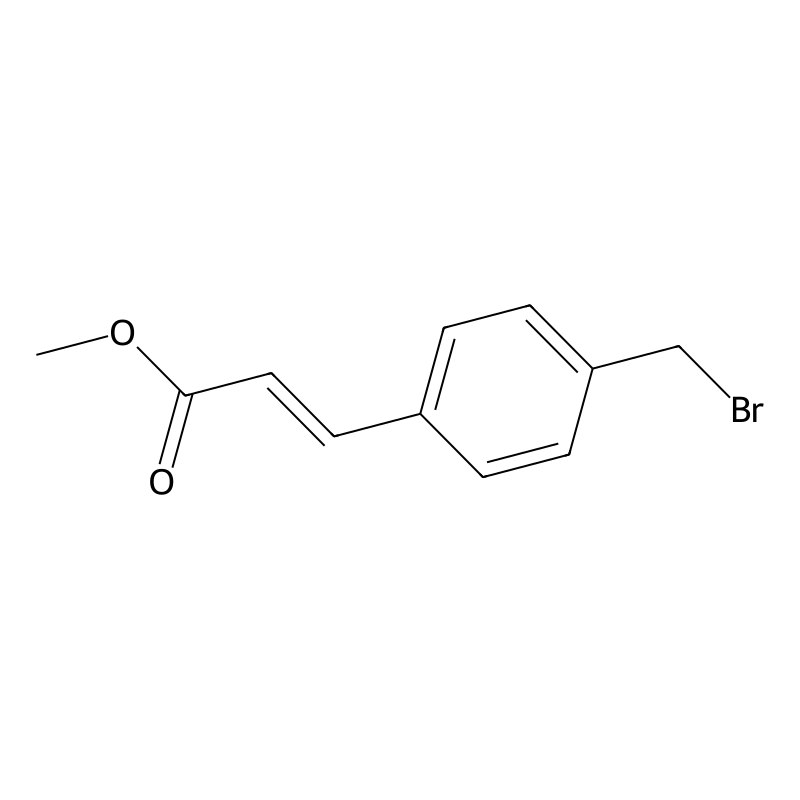

Methyl 3-(4-bromomethyl)cinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl 3-(4-bromomethyl)cinnamate is an organic compound with the molecular formula and a molecular weight of 255.11 g/mol. It is classified as a derivative of methyl cinnamate, which is known for its aromatic properties and is commonly used in various chemical applications. The compound features a bromomethyl group attached to the phenyl ring of the cinnamate structure, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

- Organic synthesis: The presence of a reactive bromomethyl group suggests Methyl 3-(4-bromomethyl)cinnamate could be a useful intermediate in organic synthesis. The bromomethyl group can be readily displaced by other nucleophiles, allowing for the creation of new carbon-carbon bonds.

- Medicinal chemistry: Cinnamic acid derivatives have been explored for their various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties []. Methyl 3-(4-bromomethyl)cinnamate might be investigated to see if it possesses similar properties or if the bromomethyl group can be used to further modify its biological effects.

- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to various derivatives.

- Esterification: The compound can react with alcohols to form esters, which are important in organic synthesis.

- Reduction Reactions: It can be reduced to yield corresponding alcohols or other functional groups, depending on the reducing agent used .

Methyl 3-(4-bromomethyl)cinnamate can be synthesized through several methods:

- Bromination of Methyl Cinnamate: Methyl cinnamate can be treated with bromomethyl compounds under acidic or basic conditions to introduce the bromomethyl group at the para position of the phenyl ring.

- Direct Alkylation: Using alkylation techniques, methyl cinnamate can be reacted with bromoalkanes in the presence of a base to yield the desired product.

- Condensation Reactions: The compound may also be synthesized via condensation reactions involving appropriate aldehydes and methyl esters under specific catalytic conditions .

Methyl 3-(4-bromomethyl)cinnamate has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Chemistry: Its derivatives may serve as precursors for developing new drugs due to their potential biological activities.

- Agricultural Chemicals: Compounds similar to methyl cinnamate are often explored for use as pesticides or herbicides .

Several compounds share structural similarities with methyl 3-(4-bromomethyl)cinnamate. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Methyl 3-(bromomethyl)benzoate | 0.85 | Lacks the double bond characteristic of cinnamates | |

| Methyl 4-(bromomethyl)benzoate | 0.85 | Similar structure but different position of bromine | |

| Methyl 3-(4-bromophenyl)acrylate | 0.80 | Contains an acrylate structure without the methyl ester | |

| Methyl (E)-3-(p-tolyl)acrylate | 0.80 | Different aromatic substituent affecting reactivity | |

| (E)-Ethyl 3-(4-bromophenyl)acrylate | 0.77 | Ethyl instead of methyl ester changes solubility and reactivity |

Methyl 3-(4-bromomethyl)cinnamate stands out due to its specific structural arrangement that combines both a bromomethyl group and a cinnamic acid derivative, potentially leading to unique chemical properties and biological activities not found in its analogs .